1-[(2,5-Dimethoxyphenyl)methyl]-4-(2-nitrophenyl)sulfonylpiperazine;oxalic acid
Overview
Description
1-[(2,5-Dimethoxyphenyl)methyl]-4-(2-nitrophenyl)sulfonylpiperazine;oxalic acid is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by the presence of a piperazine ring substituted with a 2,5-dimethoxyphenylmethyl group and a 2-nitrophenylsulfonyl group, along with oxalic acid.
Preparation Methods
The synthesis of 1-[(2,5-Dimethoxyphenyl)methyl]-4-(2-nitrophenyl)sulfonylpiperazine;oxalic acid typically involves multi-step organic reactions. The synthetic route may include:
Formation of the piperazine ring: This can be achieved through the reaction of ethylenediamine with dihaloalkanes.
Substitution reactions: The piperazine ring is then substituted with the 2,5-dimethoxyphenylmethyl group and the 2-nitrophenylsulfonyl group using appropriate reagents and catalysts.
Oxalic acid addition: Finally, oxalic acid is introduced to form the desired compound.
Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.
Chemical Reactions Analysis
1-[(2,5-Dimethoxyphenyl)methyl]-4-(2-nitrophenyl)sulfonylpiperazine;oxalic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the reagents and conditions used.
Common reagents and conditions for these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reaction pathway and conditions.
Scientific Research Applications
1-[(2,5-Dimethoxyphenyl)methyl]-4-(2-nitrophenyl)sulfonylpiperazine;oxalic acid has several scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: The compound can be used in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 1-[(2,5-Dimethoxyphenyl)methyl]-4-(2-nitrophenyl)sulfonylpiperazine;oxalic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar compounds to 1-[(2,5-Dimethoxyphenyl)methyl]-4-(2-nitrophenyl)sulfonylpiperazine;oxalic acid include:
1-[(2,5-Dimethoxyphenyl)methyl]-4-(2-nitrophenyl)sulfonylpiperazine: Lacks the oxalic acid component.
1-[(2,5-Dimethoxyphenyl)methyl]-4-(2-nitrophenyl)piperazine: Lacks the sulfonyl group.
1-[(2,5-Dimethoxyphenyl)methyl]-4-(2-nitrophenyl)sulfonylpiperidine: Contains a piperidine ring instead of a piperazine ring.
The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-[(2,5-dimethoxyphenyl)methyl]-4-(2-nitrophenyl)sulfonylpiperazine;oxalic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O6S.C2H2O4/c1-27-16-7-8-18(28-2)15(13-16)14-20-9-11-21(12-10-20)29(25,26)19-6-4-3-5-17(19)22(23)24;3-1(4)2(5)6/h3-8,13H,9-12,14H2,1-2H3;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDYHRJGAUAPUNN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)CN2CCN(CC2)S(=O)(=O)C3=CC=CC=C3[N+](=O)[O-].C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O10S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
511.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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